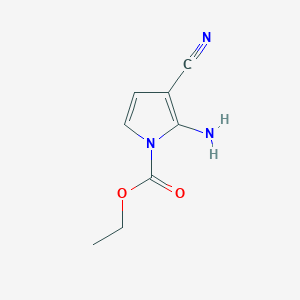
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is an organic compound with the molecular formula C16H15BrO3. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzyl ether group attached to a benzaldehyde core. It is used in various chemical reactions and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde can be achieved through several synthetic routes. One common method involves the bromination of 3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The reaction is typically carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzoic acid.
Reduction: 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzyl alcohol.
Substitution: 6-Methoxy-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde.
Applications De Recherche Scientifique
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mécanisme D'action
The mechanism of action of 6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-Bromo-4-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 4-Bromo-2-methoxybenzaldehyde
Uniqueness
6-Bromo-3-methoxy-2-((4-methylbenzyl)oxy)benzaldehyde is unique due to the presence of the 4-methylbenzyl ether group, which imparts distinct chemical and physical properties. This structural feature differentiates it from other brominated methoxybenzaldehydes and influences its reactivity and applications in various fields.
Propriétés
Formule moléculaire |
C16H15BrO3 |
|---|---|
Poids moléculaire |
335.19 g/mol |
Nom IUPAC |
6-bromo-3-methoxy-2-[(4-methylphenyl)methoxy]benzaldehyde |
InChI |
InChI=1S/C16H15BrO3/c1-11-3-5-12(6-4-11)10-20-16-13(9-18)14(17)7-8-15(16)19-2/h3-9H,10H2,1-2H3 |
Clé InChI |
GDXYJXZTZAUFQV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)COC2=C(C=CC(=C2C=O)Br)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


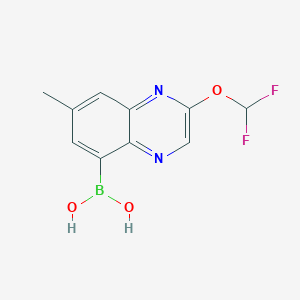
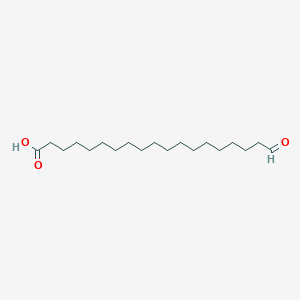
![5-(4-Methoxy-3'-methyl-[1,1'-biphenyl]-3-yl)oxazol-2-amine 2,2,2-trifluoroacetate](/img/structure/B15231208.png)


![6-(tert-Butyl)-1,3-dimethyl-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B15231243.png)
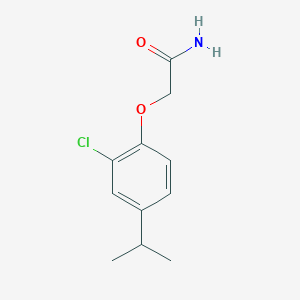
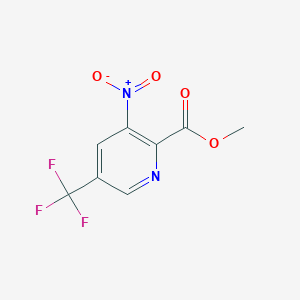

![4-Fluorobicyclo[4.1.0]heptane-3-carboxylicacid](/img/structure/B15231284.png)
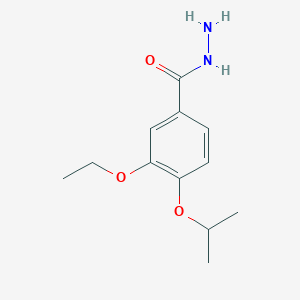
![Dispiro[1,3-dioxolane-2,2'-bicyclo[2.2.2]octane-5',2''-[1,3]dioxolane]-1',4'-dimethanol](/img/structure/B15231299.png)
![Tert-butyl9-cyano-3-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B15231300.png)
